2-Chloro-5-(pyridin-3-yl)pyrimidine

Chemical Synthesis Medicinal Chemistry Procurement

Sourcing regioisomerically pure 2-chloro-5-heteroaryl pyrimidines often leads to inconsistent reactivity. 2-Chloro-5-(pyridin-3-yl)pyrimidine (CAS 1211588-38-3) eliminates this uncertainty with its defined 3-pyridyl vector and reactive 2-Cl handle. • Unique electronic profile (pKa 2.90) ensures predictable SNAr and Suzuki coupling outcomes. • High-purity scaffold minimizes side products in fragment-based library synthesis. • Ready stock for immediate global dispatch.

Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
CAS No. 1211588-38-3
Cat. No. B1521397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(pyridin-3-yl)pyrimidine
CAS1211588-38-3
Molecular FormulaC9H6ClN3
Molecular Weight191.62 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=C(N=C2)Cl
InChIInChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H
InChIKeyBBTYKBWCTGBYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(pyridin-3-yl)pyrimidine: Chemical and Synthetic Overview


2-Chloro-5-(pyridin-3-yl)pyrimidine (CAS 1211588-38-3) is a heteroaromatic organic compound consisting of a pyrimidine core substituted with a chlorine atom at the 2-position and a 3-pyridinyl group at the 5-position . It is a versatile small-molecule scaffold within the broader class of chloro-substituted pyrimidines, which are widely utilized as key intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active agents . The compound is a solid at room temperature, soluble in polar organic solvents, and exhibits a predicted pKa of 2.90, indicating its weakly basic nature .

Supports kinase inhibitor library synthesis
Regioselective coupling handle for SAR exploration
Compatible with polar organic solvent systems

Why Generic Substitution Fails for 2-Chloro-5-(pyridin-3-yl)pyrimidine


The 2-Chloro-5-(pyridin-3-yl)pyrimidine scaffold cannot be indiscriminately substituted with close analogs such as the phenyl, 2-pyridyl, or 4-pyridyl regioisomers due to critical divergences in electronic character, regiochemical reactivity, and biological target engagement. The 3-pyridyl substituent introduces a unique vector and electronic distribution that directly influences the compound's pKa (2.90), solubility profile, and performance in key cross-coupling reactions like Suzuki-Miyaura couplings . Furthermore, the chlorine at the 2-position is a privileged handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings, and its reactivity is finely tuned by the adjacent 5-(pyridin-3-yl) group, a combination not replicated by regioisomeric or heteroaryl-substituted analogs . Substituting with a less reactive analog can lead to lower yields in synthetic sequences or altered pharmacokinetic properties in drug discovery programs, making precise procurement essential .

  • 3-Pyridyl regioisomer alters electronic distribution and cross-coupling reactivity vs. phenyl or 2-/4-pyridyl analogs.
  • 2-Chloro reactivity is tuned by the adjacent 5-(3-pyridyl) group; substitution may lower synthetic yields.
  • Regioisomer mismatch can shift biological target engagement, limiting SAR relevance for kinase programs.

Differentiation Evidence for 2-Chloro-5-(pyridin-3-yl)pyrimidine


High Purity and Cost-Effective Availability

2-Chloro-5-(pyridin-3-yl)pyrimidine is commercially available from multiple vendors with purities of 95% to 98%, ensuring a reliable supply for research applications . While direct comparative purity data for all regioisomers is not centrally aggregated, the consistent availability of 98% purity from vendors like Leyan at competitive pricing (e.g., 100mg for ~¥150) provides a quantifiable advantage over analogs like 2-Chloro-5-(pyridin-4-yl)pyrimidine, which are often less readily stocked . This high purity is crucial for reproducible synthetic transformations where impurities can poison catalysts or lead to off-target byproducts.

Purity specification
Reported
98%
vs 95% (4-pyridyl regioisomer)
Supports higher purity procurement for reproducible synthesis.
Cross-vendor specification comparison.
Chemical Synthesis Medicinal Chemistry Procurement

Predicted pKa as Reactivity Differentiator

The predicted acid dissociation constant (pKa) for 2-Chloro-5-(pyridin-3-yl)pyrimidine is 2.90 ± 0.12 . This value is significantly lower than the pKa of the unsubstituted pyrimidine (pKa ~12.2 for the conjugate acid) and reflects the electron-withdrawing effects of both the chloro and pyridyl substituents. This quantifiable electronic property directly influences its reactivity in nucleophilic aromatic substitution (SNAr) and its solubility profile, distinguishing it from analogs with different substitution patterns (e.g., 2-chloro-5-phenylpyrimidine, which lacks the additional basic nitrogen and has a different pKa profile).

Predicted pKa
Class-level
2.90 ± 0.12
vs ~12.2 (unsubstituted pyrimidine)
Indicates greater acidity, influencing SNAr reactivity.
Predicted value; experimental confirmation advised.
Physical Organic Chemistry Medicinal Chemistry Synthetic Route Design

Chloropyrimidine Scaffold Preference in Suzuki-Miyaura Cross-Couplings

In the context of palladium-catalyzed cross-coupling reactions, chloropyrimidine substrates, including 2-Chloro-5-(pyridin-3-yl)pyrimidine, have been shown to be preferable over iodo-, bromo-, or fluoropyrimidines for Suzuki-Miyaura couplings [1]. This class-level reactivity advantage enables the regioselective and stereospecific synthesis of alkenyl- and aryl-substituted pyrimidines in high to excellent yields, a critical step in the construction of complex pharmaceutical intermediates. While direct yield data for the 3-pyridyl regioisomer is not available, the established class reactivity of 2-chloropyrimidines provides a strong, verifiable rationale for selecting this scaffold over halogenated analogs in synthetic planning.

Suzuki coupling preference
Class-level
Chloropyrimidines preferred over iodo/bromo/fluoro analogs
Supports higher yields in Suzuki coupling reactions.
Direct yield data for this regioisomer not available.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Solubility in Polar Organic Solvents

2-Chloro-5-(pyridin-3-yl)pyrimidine is reported to be soluble in polar organic solvents, which is consistent with its predicted logP and the presence of the basic pyridine nitrogen . While quantitative solubility data (e.g., mg/mL in specific solvents) is not available in the open literature for direct comparison with all analogs, this qualitative profile is critical for solution-phase chemistry and contrasts with the often poor aqueous solubility of simpler arylpyrimidines like 2-chloro-5-phenylpyrimidine, which has a melting point of 92-94°C and is only sparingly soluble in water [1]. The 3-pyridyl moiety imparts enhanced polarity, facilitating its use in a wider range of reaction conditions and purification techniques.

Solubility profile
Reported
Soluble in polar organic solvents
vs sparingly soluble phenyl analog
Facilitates solution-phase chemistry and purification.
Qualitative observation; quantitative data unavailable.
Physicochemical Properties Formulation Synthetic Chemistry

Lack of Validated Biological Activity Data

Despite claims of anticancer potential and kinase inhibition often associated with pyridinylpyrimidines, a comprehensive search of primary research papers and authoritative databases reveals no direct, peer-reviewed, quantitative biological activity data (e.g., IC50 values against specific targets) for 2-Chloro-5-(pyridin-3-yl)pyrimidine itself . This stands in contrast to structurally related analogs, such as N-(pyridin-3-yl)pyrimidin-4-amines, for which potent CDK2 inhibitory activity (IC50 = 64.42 nM for compound 7l) has been robustly documented [1]. Therefore, users should not procure this compound based on unverified biological activity claims. Its primary validated value lies as a synthetic building block, not as a pre-validated bioactive molecule.

Biological activity data
Data to verify
No direct IC50 data found
Validated use as synthetic intermediate, not bioactive probe.
Procurement based on synthetic utility advised.
Biological Assays Drug Discovery Target Validation

Research and Industrial Applications of 2-Chloro-5-(pyridin-3-yl)pyrimidine


Key Intermediate for Kinase Inhibitor Synthesis

Given the class-level reactivity advantage of chloropyrimidines in Suzuki-Miyaura cross-couplings [1], 2-Chloro-5-(pyridin-3-yl)pyrimidine is an ideal starting material for the construction of diverse pyridinylpyrimidine libraries. Its 2-chloro substituent serves as a reactive handle for introducing aryl, heteroaryl, or alkyl groups via palladium catalysis, enabling the rapid exploration of structure-activity relationships (SAR) for kinase targets like CDK2, as demonstrated by related N-(pyridin-3-yl)pyrimidin-4-amine derivatives .

Scaffold for Fragment-Based Drug Discovery and Chemical Probes

The compound's commercial availability in high purity (98%) and its solubility in polar organic solvents make it a convenient and reliable scaffold for fragment-based drug discovery [1]. Its molecular weight (191.62 g/mol) and the presence of the 3-pyridyl group align well with 'rule-of-three' compliant fragments. The chlorine atom can be readily displaced in SNAr reactions, allowing for the installation of diverse amine-based fragments to generate focused chemical probe libraries .

Model Substrate for Regioselective Cross-Coupling Methodologies

As a representative heteroaryl chloride, 2-Chloro-5-(pyridin-3-yl)pyrimidine can serve as a challenging yet informative substrate for developing and optimizing new catalytic systems for C-C and C-N bond formation. Its unique combination of a reactive 2-chloropyrimidine and a coordinating 3-pyridyl group provides an opportunity to study ligand effects and catalyst selectivity in cross-coupling reactions, contributing to the advancement of synthetic methodology [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective Suzuki coupling handle
Cross-coupling yield and purity assessment
Fragment-based drug discovery
High purity and polar solubility
SNAr reactivity for amine diversification
Cross-coupling methodology development
Coordinating 3-pyridyl and reactive 2-chloro
Catalyst selectivity and ligand effect studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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